molecular formula C4H5Cl2NS B1273700 4-(Chloromethyl)thiazole hydrochloride CAS No. 7709-58-2

4-(Chloromethyl)thiazole hydrochloride

Cat. No. B1273700
CAS RN: 7709-58-2
M. Wt: 170.06 g/mol
InChI Key: NVTBASMQHFMANH-UHFFFAOYSA-N
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Description

4-(Chloromethyl)thiazole hydrochloride is a chemical compound that serves as a key intermediate in the synthesis of various thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. These compounds are of significant interest due to their diverse range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of 4-(Chloromethyl)thiazole derivatives can be achieved through various methods. One approach involves the reaction of thioamides with 1,3-dichloroacetone, followed by cyclization to form a 4-hydroxythiazoline intermediate, which is then dehydrated to yield the 4-chloromethylthiazole . Another method includes the transformation of 2-amino-4-(chloromethyl)thiazole as a starting material to produce isothiocyanatomethyl thiazole carbamates, which have shown potential as antitumor and antifilarial agents .

Molecular Structure Analysis

The molecular structure of thiazole derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. For instance, the crystal and molecular structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was characterized by FT-IR, NMR, HRMS, and single-crystal X-ray diffraction, revealing its orthorhombic space group and unit cell parameters . Density functional theory (DFT) calculations have been employed to analyze the structural geometry, electronic properties, and molecular electrostatic potential maps of these compounds, providing insights into their reactivity and potential applications .

Chemical Reactions Analysis

This compound can undergo various chemical reactions due to the presence of reactive functional groups. It can be used to synthesize ligands for metal complexes, as demonstrated by the preparation of 4-chloromethyl-2-(2-hydroxybenzilidenehydrazino) thiazole and its metal complexes with Cr(III), Co(II), Ni(II), and Cu(II) . The hydroxy group in thiazole derivatives allows for further functionalization, such as the incorporation of azides or acetylenes, and the potential for complexation with metals .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(Chloromethyl)thiazole derivatives are influenced by their molecular structure. For example, the presence of a hydroxy group in 4-hydroxy-1,3-thiazoles imparts pH-sensitive fluorescence, which can be utilized in various applications, including the generation of white emission light . The thermal behavior and liquid crystalline properties of thiazole-containing compounds have also been investigated, with some showing thermotropic liquid crystalline properties suitable for advanced material applications .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Complex Ligands : 4-(Chloromethyl)thiazole hydrochloride has been used in the synthesis of new ligands such as 4-chloromethyl-2-(2-hydroxybenzilidenehydrazino) thiazole, which are then complexed with various metals like Cr(III), Co(II), Ni(II), and Cu(II) (Saydam & Yılmaz, 2006). These complexes demonstrate significant applications in the field of coordination chemistry and materials science.

Molecular Structure Analysis

  • Crystallography Studies : The compound 4-chloromethyl-3-anilino-2-(4-methyl-benzoylimido)thiazole, derived from this compound, has been studied for its crystal structure, providing insights into molecular interactions and stability (Liu, Tian-bao, Peng, Yan-fen, & Zou, Jian-ping, 2008).

Applications in Corrosion Inhibition

  • Metal Corrosion Protection : Thiazole derivatives, including those derived from this compound, have been evaluated for their effectiveness in inhibiting corrosion of metals like steel in acidic environments. This application is vital in industries where metal longevity and integrity are crucial (Chaitra et al., 2016).

Pharmaceutical Research

  • Cardioprotective Activity : Some derivatives of 1,3-thiazole, potentially including those based on this compound, have shown promising cardioprotective effects in pharmacological studies. This application is significant in the development of new cardiovascular drugs (Drapak et al., 2019).

Safety and Hazards

4-(Chloromethyl)thiazole hydrochloride can cause serious eye irritation . It is advised to avoid contact with skin and eyes, formation of dust and aerosols, and to use personal protective equipment .

properties

IUPAC Name

4-(chloromethyl)-1,3-thiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNS.ClH/c5-1-4-2-7-3-6-4;/h2-3H,1H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTBASMQHFMANH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376874
Record name 4-(Chloromethyl)thiazole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7709-58-2
Record name 4-(Chloromethyl)thiazole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Chloromethyl)-1,3-thiazole hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Does 4-(Chloromethyl)thiazole hydrochloride significantly affect Glutathione Reductase activity in Saccharomyces cerevisiae?

A1: The research indicates that increasing concentrations of this compound (ACT) did not significantly alter Glutathione Reductase (GR) activity in Saccharomyces cerevisiae []. While slight fluctuations in GR activity were observed at different concentrations, these changes were not statistically significant compared to the control group (p > 0.05, n = 3) [].

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